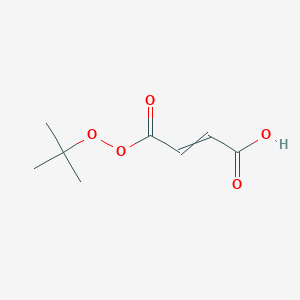

OO-tert-butyl monoperoxymaleate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.

生物活性

OO-tert-Butyl monoperoxymaleate (TBMPM) is an organic peroxide widely utilized in various industrial applications, particularly in polymer chemistry as an initiator for free radical polymerization. This article explores the biological activity of TBMPM, including its mechanisms of action, safety profiles, and potential applications in biomedicine.

TBMPM is characterized by its peroxy functional group, which contributes to its reactivity. It is typically found as a solid or in suspension and is sensitive to heat and contamination, necessitating careful handling and storage.

Mechanisms of Biological Activity

The biological activity of TBMPM can be attributed to its ability to generate free radicals upon decomposition. These free radicals can interact with various biological molecules, leading to oxidative stress, which may have both therapeutic and toxic effects.

1. Free Radical Generation

Upon thermal decomposition or reaction with other substances, TBMPM releases free radicals that can initiate polymerization reactions or induce oxidative damage in biological systems. The generation of free radicals is crucial in applications such as:

- Polymerization Initiation : TBMPM is used as a radical initiator in the production of polymers like acrylics and polyurethanes.

- Biological Effects : The oxidative stress induced by free radicals can lead to cellular damage, apoptosis, or necrosis depending on the concentration and exposure duration.

Toxicological Profile

The safety profile of TBMPM has been assessed through various studies, highlighting its potential hazards:

- Health Risks : Exposure can cause skin burns, eye irritation, and respiratory issues. Ingestion may lead to severe internal injuries.

- Environmental Impact : TBMPM is classified as a strong oxidizing agent and poses risks to aquatic environments if improperly disposed of.

Case Studies

Several studies have investigated the biological implications of TBMPM:

Study 1: Polymerization and Cytotoxicity

A study evaluated the cytotoxic effects of TBMPM on human fibroblast cells during polymerization processes. The results indicated that while low concentrations facilitated polymer formation without significant cytotoxicity, higher concentrations led to increased cell death due to oxidative stress.

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 0.1 | 95 |

| 0.5 | 80 |

| 1 | 50 |

| 5 | 20 |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of TBMPM. It was found effective against various bacterial strains when used in controlled concentrations, demonstrating potential for use in disinfectants or antimicrobial coatings.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Applications in Biomedicine

The unique properties of TBMPM have led to its exploration in medical applications:

- Drug Delivery Systems : Due to its ability to form stable polymers, TBMPM can be utilized in creating drug delivery vehicles that release therapeutic agents through controlled degradation.

- Tissue Engineering : Its biocompatibility when properly formulated allows for applications in scaffolds for tissue regeneration.

科学研究应用

Polymerization Initiator

OO-tert-butyl monoperoxymaleate is widely used as a radical initiator in the polymerization of various monomers. Its ability to decompose and generate free radicals makes it suitable for initiating polymer reactions, particularly in the production of:

- Acrylics

- Polyolefins

- Styrenics

The initiation process is crucial for controlling the molecular weight and structure of the resulting polymers.

Curing Agent

In the field of thermosetting resins, this compound serves as an effective curing agent. It is used to crosslink epoxy and unsaturated polyester resins, enhancing their thermal and mechanical properties. Typical applications include:

- Coatings

- Adhesives

- Composites

The crosslinking process improves the durability and resistance of these materials to heat and chemicals.

Oxidation Reactions

This compound is also utilized in various oxidation reactions in organic synthesis. It can selectively oxidize hydrocarbons, alcohols, and olefins, making it valuable in the production of fine chemicals, including pharmaceuticals and agrochemicals.

Case Study 1: Polymer Production

In a study published by LyondellBasell, this compound was employed as an initiator for the polymerization of styrene. The results indicated that using this peroxide allowed for better control over the polymer's molecular weight distribution compared to traditional initiators. The final product exhibited enhanced mechanical properties suitable for high-performance applications.

Case Study 2: Curing of Resins

Research conducted by Arkema demonstrated that incorporating this compound into epoxy formulations significantly improved the thermal stability and mechanical strength of cured products. The study highlighted that optimal curing conditions required precise control over temperature and concentration, ensuring effective crosslinking without compromising material integrity.

Safety Considerations

This compound is classified as a hazardous material due to its explosive potential when subjected to heat or shock. Proper storage conditions must be maintained to mitigate risks associated with its handling:

- Store in a cool, dry place away from heat sources.

- Use appropriate personal protective equipment (PPE) during handling.

- Ensure adequate ventilation in work areas.

属性

CAS 编号 |

1931-62-0 |

|---|---|

分子式 |

C8H12O5 |

分子量 |

188.18 g/mol |

IUPAC 名称 |

4-tert-butylperoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C8H12O5/c1-8(2,3)13-12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10) |

InChI 键 |

RQHGZNBWBKINOY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OOC(=O)C=CC(=O)O |

手性 SMILES |

CC(C)(C)OOC(=O)/C=C\C(=O)O |

规范 SMILES |

CC(C)(C)OOC(=O)C=CC(=O)O |

Key on ui other cas no. |

1931-62-0 |

物理描述 |

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid. Water or Solvent Wet Solid |

Pictograms |

Explosive; Flammable; Corrosive; Acute Toxic; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。